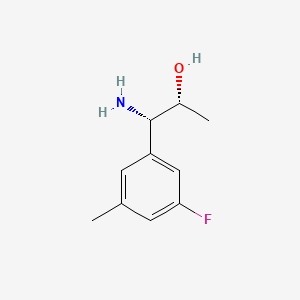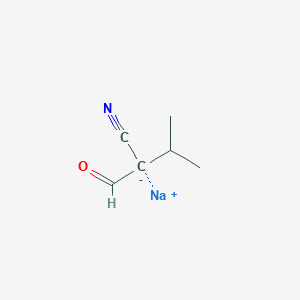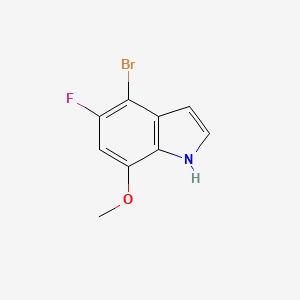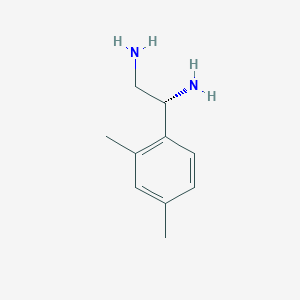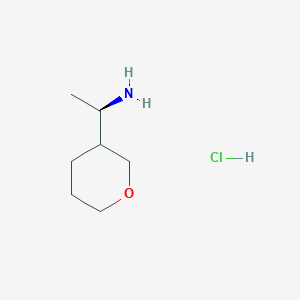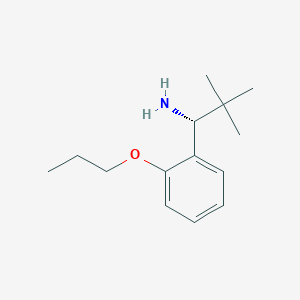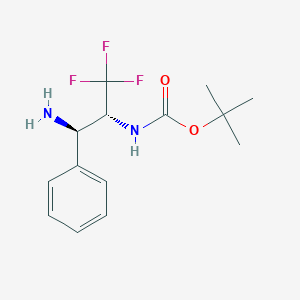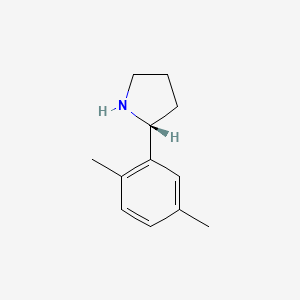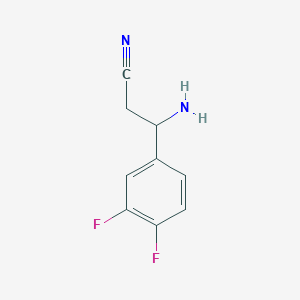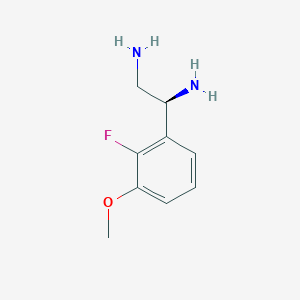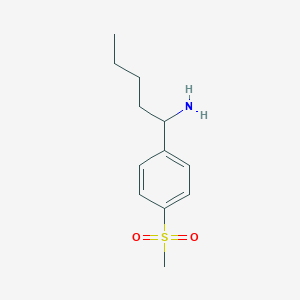
1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with pentylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: Similar structure with a shorter carbon chain.
1-(4-(Methylsulfonyl)phenyl)hexan-1-amine hydrochloride: Similar structure with a longer carbon chain.
Uniqueness
1-(4-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is unique due to its specific carbon chain length and the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H19NO2S |
|---|---|
Molekulargewicht |
241.35 g/mol |
IUPAC-Name |
1-(4-methylsulfonylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-12(13)10-6-8-11(9-7-10)16(2,14)15/h6-9,12H,3-5,13H2,1-2H3 |
InChI-Schlüssel |
JYXATRCKRQGJMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


